N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Properties
Molecular Formula |
C23H24ClN7 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C23H24ClN7/c1-29-21-20(16-26-29)22(28-23(27-21)25-15-17-7-9-18(24)10-8-17)31-13-11-30(12-14-31)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,25,27,28) |
InChI Key |
MKPGLWOZUZTPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzylamine with 1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine-6-carbaldehyde under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as ultrasonic-assisted synthesis .
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in the progression of the cell cycle .
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines and may offer different pharmacokinetic properties.
The uniqueness of N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine lies in its specific chemical structure, which contributes to its potent CDK2 inhibitory activity and its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
